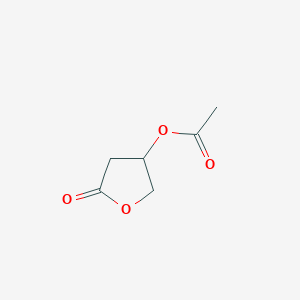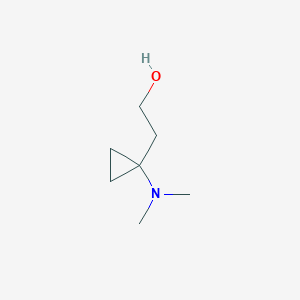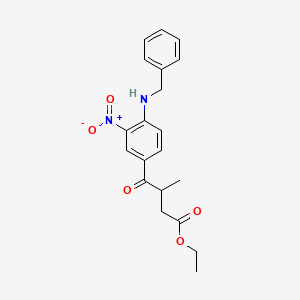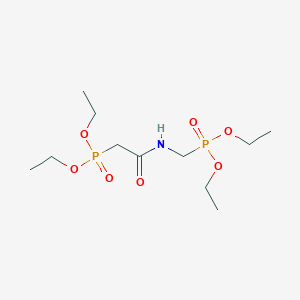
(R)-3-acetoxy-gamma-butyrolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-acétoxy-γ-butyrolactone est un composé organique de formule moléculaire C6H8O4. Il s'agit d'une molécule chirale, c'est-à-dire qu'elle possède une disposition tridimensionnelle spécifique qui n'est pas superposable à son image miroir.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de (R)-3-acétoxy-γ-butyrolactone implique généralement l'estérification de (R)-γ-butyrolactone avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction est effectuée sous reflux pour assurer une conversion complète.
Méthodes de production industrielle : À l'échelle industrielle, la production de (R)-3-acétoxy-γ-butyrolactone peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs immobilisés et de conditions de réaction optimisées peut améliorer encore la capacité de mise à l'échelle de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions : (R)-3-acétoxy-γ-butyrolactone peut subir diverses réactions chimiques, notamment :
Hydrolyse : Le groupe ester peut être hydrolysé pour produire (R)-γ-butyrolactone et de l'acide acétique.
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle lactone en un diol.
Réactifs et conditions courants :
Hydrolyse : Généralement effectuée en utilisant un acide ou une base aqueux dans des conditions douces.
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) est une méthode courante.
Principaux produits formés :
Hydrolyse : (R)-γ-butyrolactone et acide acétique.
Oxydation : Acides carboxyliques correspondants.
Réduction : Diols.
4. Applications de la recherche scientifique
(R)-3-acétoxy-γ-butyrolactone a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Enquêté pour son rôle potentiel dans les voies biochimiques et comme précurseur de composés biologiquement actifs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris comme promédicament pour l'administration d'ingrédients pharmaceutiques actifs.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de (R)-3-acétoxy-γ-butyrolactone implique son hydrolyse en (R)-γ-butyrolactone et en acide acétique. Le (R)-γ-butyrolactone peut ensuite participer à diverses voies biochimiques, interagissant potentiellement avec des enzymes et des récepteurs spécifiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Composés similaires :
(S)-3-acétoxy-γ-butyrolactone : L'énantiomère de (R)-3-acétoxy-γ-butyrolactone, avec des propriétés chimiques similaires mais des activités biologiques différentes.
γ-butyrolactone (GBL) : Un composé structurellement apparenté avec un éventail plus large d'applications industrielles.
3-hydroxy-γ-butyrolactone : Un autre composé apparenté avec des groupes fonctionnels et une réactivité différents.
Unicité : (R)-3-acétoxy-γ-butyrolactone est unique en raison de sa configuration chirale spécifique, qui peut entraîner des activités biologiques distinctes par rapport à son énantiomère et à d'autres composés apparentés. Cette unicité la rend précieuse pour les applications nécessitant une stéréochimie spécifique.
Applications De Recherche Scientifique
®-3-Acetoxy-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-acetoxy-gamma-butyrolactone involves its hydrolysis to ®-gamma-butyrolactone and acetic acid. The ®-gamma-butyrolactone can then participate in various biochemical pathways, potentially interacting with specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-3-Acetoxy-gamma-butyrolactone: The enantiomer of ®-3-acetoxy-gamma-butyrolactone, with similar chemical properties but different biological activities.
Gamma-butyrolactone (GBL): A structurally related compound with a broader range of industrial applications.
3-Hydroxy-gamma-butyrolactone: Another related compound with different functional groups and reactivity.
Uniqueness: ®-3-Acetoxy-gamma-butyrolactone is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds. This uniqueness makes it valuable for applications requiring specific stereochemistry.
Propriétés
IUPAC Name |
(5-oxooxolan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAAHMCFVNHTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)
![N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12108735.png)

![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)





![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)



